

# Chemical structure and properties of FA-Ala-Phe-NH<sub>2</sub>

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## Compound of Interest

Compound Name: FA-Ala-Phe-NH<sub>2</sub>

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An In-Depth Technical Guide to N-Formyl-L-alanyl-L-phenylalaninamide (**FA-Ala-Phe-NH<sub>2</sub>**)

This guide provides a comprehensive technical overview of the synthetic tripeptide N-Formyl-L-alanyl-L-phenylalaninamide (**FA-Ala-Phe-NH<sub>2</sub>**). It is intended for researchers, scientists, and drug development professionals engaged in peptide synthesis, biochemical research, and pharmaceutical development. This document delves into the peptide's chemical structure, physicochemical properties, synthesis, analytical characterization, and known biological context, offering field-proven insights and detailed methodologies.

## Introduction and Chemical Identity

N-Formyl-L-alanyl-L-phenylalaninamide, hereafter referred to as **FA-Ala-Phe-NH<sub>2</sub>**, is a synthetic tripeptide amide. Its structure consists of an N-terminal L-alanine residue protected by a formyl group, a central L-phenylalanine residue, and a C-terminal amide. The N-terminal formyl group is a critical structural feature, as N-formylated peptides are known to be potent signaling molecules in biological systems, particularly in the innate immune response[1][2]. These peptides mimic those produced by bacteria and damaged mitochondria, acting as

pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs)[1][3].

**FA-Ala-Phe-NH<sub>2</sub>** serves as a valuable tool in biochemical research and drug development for several reasons[4][5]:

- **Building Block for Peptide Synthesis:** It can be used as a fragment in the synthesis of more complex peptide structures[4][5].
- **Lead Compound in Drug Discovery:** Its structure can be a starting point for designing novel therapeutics that target specific biological pathways, particularly those involving formyl peptide receptors (FPRs)[3][5].
- **Tool for Studying Protein-Ligand Interactions:** It is employed in assays to investigate enzyme activities and receptor binding, providing insights into cellular mechanisms[4][5].

The fundamental structure of a tripeptide consists of three amino acids linked by two peptide bonds, providing a higher degree of structural complexity and side-chain interaction potential compared to dipeptides[6][7]. The specific sequence and modifications of **FA-Ala-Phe-NH<sub>2</sub>** dictate its unique chemical properties and biological activity.

## Chemical Structure

The structure comprises an N-formyl group attached to the amine of alanine, which is then linked via a peptide bond to phenylalanine, terminating in a primary amide.

Caption: Chemical structure of N-Formyl-L-alanyl-L-phenylalaninamide.

## Physicochemical Properties

A summary of the key physicochemical properties of **FA-Ala-Phe-NH<sub>2</sub>** is presented below. These properties are fundamental for its handling, storage, and application in experimental settings.

Property	Value	Reference
IUPAC Name	N-Formyl-L-alanyl-L-phenylalaninamide	(Derived)
CAS Number	29268-00-6	[4]
Molecular Formula	C <sub>19</sub> H <sub>21</sub> N <sub>3</sub> O <sub>4</sub>	[4]
Molecular Weight	355.39 g/mol	[4]
Appearance	White to off-white powder	[4]
Purity	≥ 98% (by HPLC)	[4]
Storage Conditions	2 - 8 °C	[4]

Note: The IUPAC name provided in some commercial sources appears inconsistent with the peptide structure suggested by the "**FA-Ala-Phe-NH2**" shorthand. The name and structure presented here are based on the chemically standard interpretation of N-formylated peptides.

## Synthesis and Purification

The synthesis of **FA-Ala-Phe-NH2** is typically achieved through solid-phase peptide synthesis (SPPS), a robust and widely adopted methodology. This approach allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.

## Rationale for SPPS Methodology

SPPS is the preferred method for several reasons:

- **Efficiency:** Excess reagents and by-products are easily removed by washing the resin, driving the reaction to completion and simplifying purification.
- **Control:** The use of N $\alpha$ -protecting groups (e.g., Fmoc or Boc) prevents self-polymerization and ensures the correct amino acid sequence.
- **Versatility:** It accommodates a wide range of natural and unnatural amino acids, as well as N-terminal modifications like formylation.

The choice of coupling reagents is critical to ensure efficient peptide bond formation while minimizing side reactions, particularly racemization. Mild coupling agents are preferred, especially when activating the carboxylic acid of an amino acid, as this increases the acidity of the  $\alpha$ -hydrogen, making it susceptible to abstraction under basic conditions[8].

## Experimental Protocol: Solid-Phase Synthesis (Fmoc Strategy)

This protocol outlines the synthesis of **FA-Ala-Phe-NH<sub>2</sub>** on a Rink Amide resin, which directly yields a C-terminal amide upon cleavage.

Materials:

- Rink Amide MBHA resin
- Fmoc-Phe-OH, Fmoc-Ala-OH
- Coupling agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- Base: DIPEA (N,N-Diisopropylethylamine)
- Solvent: DMF (N,N-Dimethylformamide)
- Deprotection solution: 20% piperidine in DMF
- Formylating agent: Acetic formic anhydride (prepared fresh) or p-nitrophenyl formate
- Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
- Diethyl ether (cold)

Workflow:

Caption: Workflow for the solid-phase synthesis of **FA-Ala-Phe-NH<sub>2</sub>**.

Step-by-Step Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
- First Amino Acid Coupling (Phe):
  - Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
  - Dissolve Fmoc-Phe-OH, HBTU, and DIPEA in DMF. Add to the resin and agitate for 2 hours.
  - Wash the resin thoroughly with DMF.
- Second Amino Acid Coupling (Ala):
  - Deprotect the Fmoc group from the resin-bound Phenylalanine with 20% piperidine in DMF.
  - Couple Fmoc-Ala-OH using the same HBTU/DIPEA activation method as in step 2.
  - Wash the resin with DMF.
- N-terminal Formylation:
  - Deprotect the final Fmoc group from the N-terminal Alanine.
  - Add a solution of the formylating agent (e.g., p-nitrophenyl formate) in DMF to the resin and react overnight. This step is crucial for introducing the N-formyl group that is characteristic of this peptide class<sup>[9][10][11]</sup>.
  - Wash the resin with DMF, followed by DCM (Dichloromethane). Dry the resin under vacuum.
- Cleavage and Deprotection:
  - Treat the dried resin with the cleavage cocktail (TFA/TIS/Water) for 2-3 hours. TFA cleaves the peptide from the resin while simultaneously removing side-chain protecting groups (though Ala and Phe do not have them). TIS acts as a scavenger to prevent side reactions.

- Precipitation and Purification:
  - Filter the resin and collect the filtrate.
  - Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
  - Centrifuge to pellet the peptide, decant the ether, and dry the crude product.
  - Purify the crude peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

## Analytical Characterization

To ensure the identity, purity, and quality of the synthesized **FA-Ala-Phe-NH<sub>2</sub>**, a combination of analytical techniques is employed. These methods provide orthogonal data, creating a self-validating system for characterization[12].

## High-Performance Liquid Chromatography (HPLC)

HPLC is the standard for assessing the purity of synthetic peptides[13]. A reversed-phase method is typically used, separating the peptide from impurities based on hydrophobicity.

Protocol: Analytical RP-HPLC

- System: HPLC with a UV detector.
- Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 μm particle size).
- Mobile Phase A: 0.1% TFA in Water.
- Mobile Phase B: 0.1% TFA in Acetonitrile.
- Gradient: A linear gradient from 5% B to 95% B over 30 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 220 nm and 254 nm (the latter for the phenyl group of Phenylalanine[14]).

- Expected Outcome: A single major peak indicates high purity (typically >98%). The retention time is a characteristic of the peptide under these specific conditions.

Caption: Workflow for analytical RP-HPLC of **FA-Ala-Phe-NH<sub>2</sub>**.

## Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is used to confirm the molecular weight of the peptide, providing definitive proof of its identity[15][16].

Protocol: LC-MS Analysis

- Instrumentation: An HPLC system coupled to an electrospray ionization (ESI) mass spectrometer.
- Method: A rapid HPLC gradient is used to introduce the sample into the MS.
- Ionization Mode: Positive ESI mode is typically used for peptides.
- Expected Result: The mass spectrum should show a prominent ion corresponding to the protonated molecule  $[M+H]^+$  at  $m/z$  356.4. Other adducts like  $[M+Na]^+$  may also be observed. Tandem MS (MS/MS) can be used to fragment the parent ion and confirm the amino acid sequence.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

While often not required for routine confirmation, <sup>1</sup>H NMR spectroscopy provides detailed structural information, confirming the presence of the formyl group, the specific amino acid residues, and the peptide backbone structure[12][13].

## Biological Activity and Mechanism of Action

The primary biological relevance of **FA-Ala-Phe-NH<sub>2</sub>** stems from its N-formyl group. N-formylated peptides are well-established agonists for Formyl Peptide Receptors (FPRs), a class of G protein-coupled receptors (GPCRs) expressed predominantly on phagocytic leukocytes like neutrophils and macrophages[2][17][18].

## Formyl Peptide Receptor (FPR) Agonism

FPRs are pattern recognition receptors that play a crucial role in innate immunity by detecting bacterial invasion and tissue damage[1][2]. The prototypical agonist is fMLF (or fMLP), N-formylmethionyl-leucyl-phenylalanine[1]. **FA-Ala-Phe-NH<sub>2</sub>**, as a structural analog, is hypothesized to act as an FPR agonist.

Binding of an agonist like **FA-Ala-Phe-NH<sub>2</sub>** to an FPR (primarily FPR1 or FPR2) initiates a signaling cascade through a pertussis toxin-sensitive Gi protein[3][19].

Signaling Pathway:



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Caption: Simplified signaling pathway upon FPR activation by an agonist.

This activation leads to downstream cellular responses critical for host defense, including:

- Chemotaxis: Directed migration of leukocytes towards the source of the peptide[17].
- Superoxide Production: Activation of the NADPH oxidase complex to generate reactive oxygen species (ROS) for killing pathogens[3].
- Degranulation: Release of antimicrobial proteins from intracellular granules.

## Protocol: In Vitro Neutrophil Chemotaxis Assay

This assay validates the biological activity of **FA-Ala-Phe-NH<sub>2</sub>** as a chemoattractant for neutrophils, a primary function of FPR agonists.

Principle: The assay measures the migration of isolated human neutrophils through a porous membrane towards a concentration gradient of the test peptide using a Boyden chamber or similar multi-well migration plate.

#### Methodology:

- Neutrophil Isolation: Isolate primary human neutrophils from fresh whole blood using density gradient centrifugation.
- Assay Setup:
  - Place a solution of **FA-Ala-Phe-NH<sub>2</sub>** at various concentrations (e.g., 1 nM to 10  $\mu$ M) in the lower wells of a chemotaxis plate. Use a known chemoattractant like fMLF as a positive control and buffer as a negative control.
  - Place a cell-permeable membrane (e.g., 3-5  $\mu$ m pore size) over the lower wells.
  - Add the isolated neutrophil suspension to the upper chamber.
- Incubation: Incubate the plate at 37°C in a 5% CO<sub>2</sub> incubator for 60-90 minutes to allow for cell migration.
- Quantification:
  - Remove non-migrated cells from the top of the membrane.
  - Stain the migrated cells on the underside of the membrane with a fluorescent dye (e.g., Calcein-AM).
  - Quantify the number of migrated cells by measuring fluorescence intensity with a plate reader.
- Data Analysis: Plot the fluorescence intensity against the peptide concentration to generate a dose-response curve and determine the EC<sub>50</sub> (half-maximal effective concentration).

Expected Outcome: A dose-dependent increase in neutrophil migration towards **FA-Ala-Phe-NH<sub>2</sub>**, similar to the fMLF control, would confirm its function as an FPR agonist.

## Conclusion and Applications

**FA-Ala-Phe-NH<sub>2</sub>** is a synthetic N-formylated tripeptide with significant utility in biomedical research. Its well-defined chemical structure and properties make it an excellent tool for

probing the biology of formyl peptide receptors. The methodologies for its synthesis and characterization are robust and accessible, allowing for the production of high-purity material for experimental use.

Key applications include:

- Immunology Research: Investigating the mechanisms of innate immunity, inflammation, and leukocyte trafficking[2].
- Drug Development: Serving as a scaffold or lead compound for the development of novel modulators of FPRs, which are therapeutic targets for a range of inflammatory diseases and potentially cancer[5][18][19].
- Biochemical Assays: Acting as a standard agonist in high-throughput screening for new FPR ligands[4].

This guide provides the foundational knowledge and practical protocols necessary for scientists to effectively synthesize, characterize, and utilize **FA-Ala-Phe-NH<sub>2</sub>** in their research endeavors.

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